

Toxicological Profile of 3-Methoxyphenoxyacetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

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Disclaimer: Direct toxicological data for **3-Methoxyphenoxyacetic acid** is limited in publicly available literature. This document provides a comprehensive overview based on data from structurally similar compounds, including methoxyacetic acid, 2-methoxyphenoxyacetic acid, 3-methoxyphenylacetic acid, and other phenoxyacetic acid derivatives. This approach, known as read-across, is a common practice in toxicological assessment for data-poor chemicals. The information presented herein should be interpreted with this consideration.

Executive Summary

This technical guide synthesizes the available toxicological information for **3-Methoxyphenoxyacetic acid** and its structural analogs to provide a detailed profile for researchers, scientists, and drug development professionals. Due to the scarcity of data on **3-Methoxyphenoxyacetic acid** itself, this report focuses on the toxicological properties of closely related phenoxyacetic acid derivatives. The primary hazards associated with this class of compounds include potential reproductive and developmental toxicity, as well as irritant effects on the skin, eyes, and respiratory system. The genotoxic and carcinogenic potential appears to be variable and dependent on the specific substitutions on the phenoxy ring.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3-Methoxyphenoxyacetic acid	-
CAS Number	2088-24-6	[1]
Molecular Formula	C9H10O4	[1]
Molecular Weight	182.17 g/mol	[1]
Appearance	Solid	
Melting Point	116-117 °C	
Solubility	No data available	-

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for structural analogs of **3-Methoxyphenoxyacetic acid**.

Table 1: Acute Toxicity

Chemical	Test Species	Route	LD50/LC50	Reference
Methoxyacetic acid	Rat	Oral	1000 - 1500 mg/kg bw	
Methoxyacetic acid	Rat (unspecified)	Inhalation (7h)	7.86 mg/L (converted to 4h equivalent)	
4-Chloro-o-tolyloxyacetic acid	Rat	Oral	700 mg/kg	
Phenoxyacetic acid	Rat	Oral	1500 mg/kg	
Phenoxyacetic acid	Rabbit	Dermal	> 5000 mg/kg	

Table 2: Irritation and Sensitization

Chemical	Test Species	Endpoint	Result	Reference
Methoxyacetic acid	Rabbit	Skin Irritation	Corrosive	
2-(2-Methoxyphenoxy)acetic acid	-	Skin Irritation	Causes skin irritation	[2]
2-(2-Methoxyphenoxy)acetic acid	-	Eye Irritation	Causes serious eye irritation	[2]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid	-	Skin Irritation	Causes skin irritation	[3]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid	-	Eye Irritation	Causes serious eye irritation	[3]
2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid	-	Respiratory Irritation	May cause respiratory irritation	[3]
Phenoxyacetic acid	Rabbit	Skin Irritation	Mild skin irritation	

Table 3: Reproductive and Developmental Toxicity

Chemical	Test Species	Effect	Reference
Methoxyacetic acid	Mouse	May impair fertility and cause harm to the unborn child. Increased foetal mortality and skeletal malformations observed.	
Methoxyacetic acid	Rat	Dose-dependent depletion of spermatocytes.	

Table 4: Genotoxicity

Chemical	Assay	Result	Reference
Methoxyacetic acid	In vitro studies	Not considered to be genotoxic	
2,4-Dichlorophenoxyacetic acid	Multiple in vitro and in vivo assays	Cytotoxic and mutagenic effects observed, including chromosomal breaks, deletions, and exchanges in mice.	[4]

Table 5: Carcinogenicity

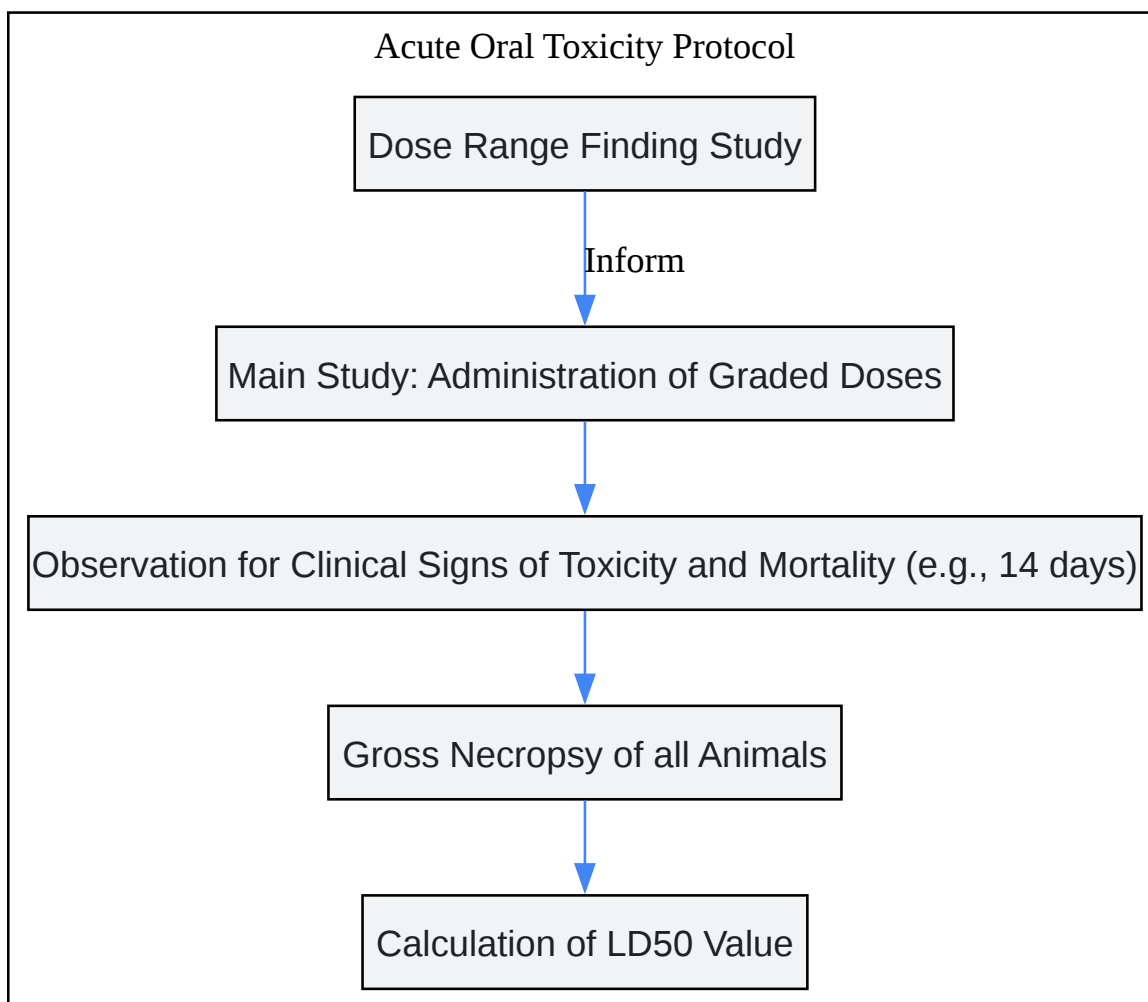
Chemical	Test Species	Finding	Reference
Methoxyacetic acid	-	Not considered to be carcinogenic based on lack of genotoxicity and no structural alerts.	
2,4-Dichlorophenoxyacetic acid	Rat and Mouse	Carcinogenic in male and female rats (lymphosarcomas, mammary gland neoplasms). Likely carcinogenic in mice.	[5]
4-Chloro-o-tolyloxyacetic acid	Human	IARC Group 2B: Possibly carcinogenic to humans.	

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **3-Methoxyphenoxyacetic acid** are not available. However, the following sections describe general methodologies commonly used for assessing the toxicity of phenoxyacetic acid derivatives, as inferred from the available literature.

Acute Oral Toxicity (LD50)

A standard acute oral toxicity study, such as OECD Test Guideline 401 or 420, is typically employed. The protocol involves the administration of the test substance to a group of rodents (usually rats) at various dose levels.

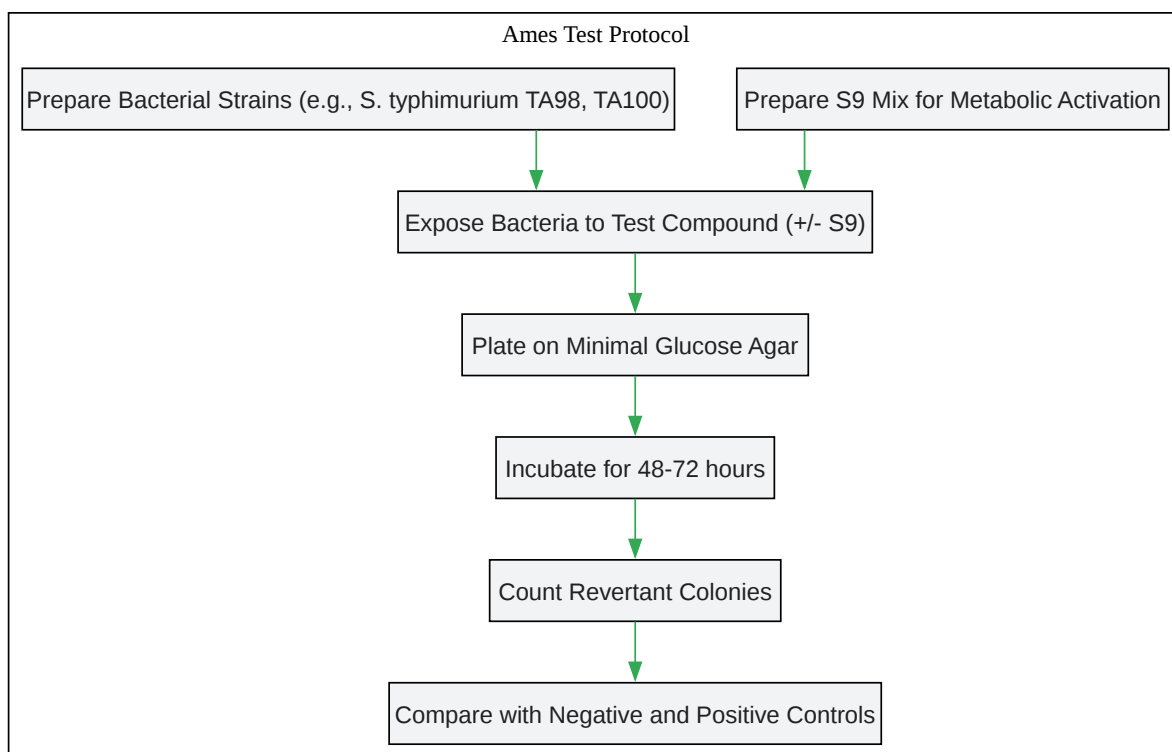


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Acute Oral Toxicity Experimental Workflow

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay, following a guideline like OECD 471, uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.



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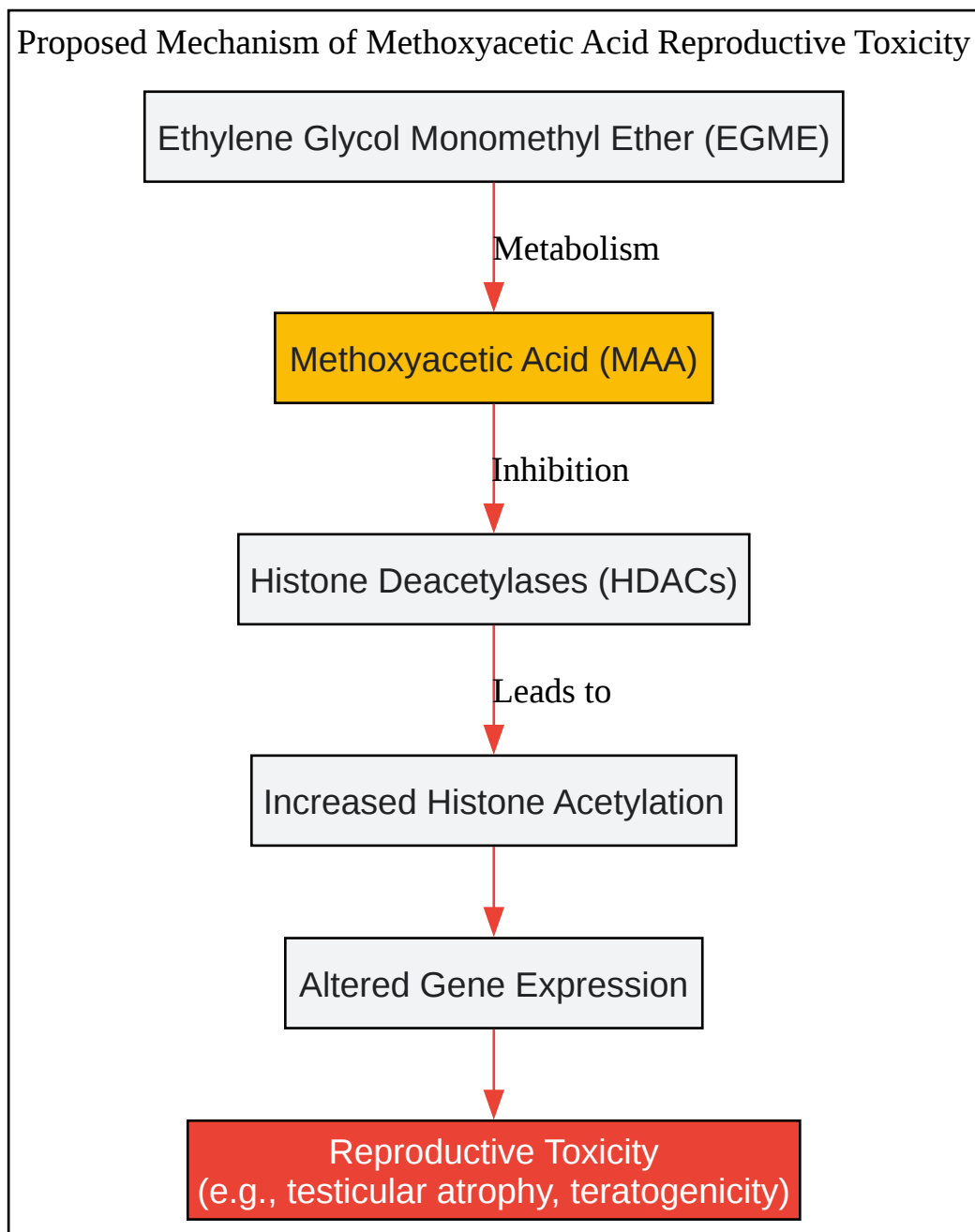
Ames Test Experimental Workflow

Mechanism of Action and Signaling Pathways

The toxicological mechanisms of phenoxyacetic acid derivatives are diverse and depend on their specific chemical structures.

Reproductive Toxicity of Methoxyacetic Acid

Methoxyacetic acid, a structural analog, is a known reproductive toxicant. It is a metabolite of ethylene glycol monomethyl ether (EGME) and is believed to mediate its toxic effects.[6] The proposed mechanism involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that are critical for reproductive function.[6]



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Methoxyacetic Acid Toxicity Pathway

Structure-Activity Relationships of Phenoxyacetic Acid Herbicides

Studies on chlorinated derivatives of phenoxyacetic acid, such as 2,4-D, have shown that the position and number of chlorine atoms on the benzene ring significantly influence their cytotoxicity and mutagenicity.[4] For instance, chlorine atoms at positions 2 and/or 4 are associated with mutagenic effects.[4] This suggests that the toxicological profile of **3-Methoxyphenoxyacetic acid** will be highly dependent on the metabolic fate of the methoxy group and the overall electronic properties of the molecule.

Conclusion

While a complete toxicological profile of **3-Methoxyphenoxyacetic acid** cannot be constructed due to the lack of direct experimental data, a review of its structural analogs provides valuable insights into its potential hazards. Based on the available information, **3-**

Methoxyphenoxyacetic acid should be handled with care, assuming potential for skin, eye, and respiratory irritation. The most significant concern, based on the toxicity of methoxyacetic acid, is the potential for reproductive and developmental effects. Further toxicological studies, including acute toxicity, genotoxicity, and reproductive toxicity screens, are warranted to definitively characterize the hazard profile of this compound. Researchers and drug development professionals should implement appropriate safety measures and consider the potential for reproductive toxicity in any application of **3-Methoxyphenoxyacetic acid**.

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